molecular formula C10H14N6S B499447 {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE

Cat. No.: B499447
M. Wt: 250.33g/mol
InChI Key: XUARZXFHJHNDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a pyridine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE typically involves multiple steps. One common approach is the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromoethylamine, followed by the reaction with 2-pyridinemethanol under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. The sulfanyl linkage can undergo redox reactions, modulating the activity of redox-sensitive targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: Similar tetrazole ring but lacks the pyridine and sulfanyl groups.

    2-Pyridinemethanol: Contains the pyridine ring but lacks the tetrazole and sulfanyl groups.

    5-Methyl-1H-tetrazole: Similar tetrazole ring but lacks the pyridine and sulfanyl groups.

Uniqueness

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is unique due to its combination of a tetrazole ring, a pyridine ring, and a sulfanyl linkage. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C10H14N6S

Molecular Weight

250.33g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H14N6S/c1-16-10(13-14-15-16)17-7-6-11-8-9-4-2-3-5-12-9/h2-5,11H,6-8H2,1H3

InChI Key

XUARZXFHJHNDMP-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=N2

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=N2

Origin of Product

United States

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